REACTION_CXSMILES
|
CCCCC.C(NC(C1C=C2C=C(C([C:26]3[CH:31]=[CH:30][C:29](S(C)(=O)=O)=[CH:28][CH:27]=3)CC(C)C)NC2=NC=1)=O)(C)C.C([Li])(C)(C)C.[Cl:41][C:42]1[CH:43]=[C:44]([CH:47]=[CH:48][C:49]=1[Cl:50])[CH:45]=[O:46]>C(OCC)C>[CH:28]1([CH2:27][C:45]([C:44]2[CH:47]=[CH:48][C:49]([Cl:50])=[C:42]([Cl:41])[CH:43]=2)=[O:46])[CH2:29][CH2:30][CH2:31][CH2:26]1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
iodomethylcyclopentane
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(=O)C=1C=C2C(=NC1)NC(=C2)C(CC(C)C)C2=CC=C(C=C2)S(=O)(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
18.5 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=O)C=CC1Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
finally recooled to −78° C
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed up to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was then quenched by the addition of a saturated aqueous ammonium chloride solution (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was then separated
|
Type
|
WASH
|
Details
|
washed with a saturated brine solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filterate concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)CC(=O)C1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.36 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |